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Compound of Interest

Compound Name: Pinostilbenoside

Cat. No.: B042078 Get Quote

Executive Summary: Pinostilbenoside is a stilbene glycoside, a class of natural phenolic

compounds recognized for their diverse biological activities. Structurally, it is a glycosylated and

monomethylated derivative of resveratrol, features that significantly influence its stability,

solubility, and bioavailability. This document provides an in-depth analysis of the

pharmacological properties of pinostilbenoside, with a focus on its anticancer, anti-

inflammatory, and antioxidant activities. While research on the glycoside form is emerging,

much of its mechanism is inferred from its well-studied aglycone, pinosylvin (also known as

pinostilbene). This guide summarizes key quantitative data, details relevant experimental

protocols, and visualizes the underlying molecular pathways to serve as a comprehensive

resource for researchers and drug development professionals.

Introduction and Structural Significance
Pinostilbenoside is a naturally occurring stilbenoid found in plants such as the bark of Pinus

cembra.[1][2] Stilbenes are secondary metabolites known for a wide spectrum of health

benefits, including antidiabetic, antimicrobial, antioxidant, antitumor, and neuroprotective

properties.[2]

The bioactivity and pharmacokinetic profile of pinostilbenoside are intrinsically linked to its

chemical structure:

Glycosylation: The presence of a glucose moiety generally enhances the water solubility and

stability of stilbenes, which can positively impact their intestinal absorption and overall

bioavailability.[2]
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Methylation: The methoxy group on the stilbene backbone increases lipophilicity.[1] This

modification can improve the molecule's ability to cross cellular membranes, potentially

leading to enhanced bioactivity compared to its non-methylated counterparts.[1]

Pharmacological Properties and Bioactivity
Anticancer and Cytotoxic Activity
Pinostilbenoside has demonstrated significant potential as an anticancer agent. Studies have

shown its efficacy in reducing cell viability and suppressing the proliferation of various cancer

cell lines.[1] Notably, it has shown greater efficacy than its counterpart resveratroloside in

reducing the viability of human cervical carcinoma (HeLa) cells and appears to induce cell

death through non-apoptotic mechanisms.[1][2] The cytotoxic effects of its aglycone,

pinostilbene, have been documented across multiple cancer types, including colon, breast,

lung, and prostate cancer.[3][4]
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Compound
Cancer Cell

Line
Cell Type IC₅₀ Value (µM) Reference

Pinostilbene PC3 Prostate 38 [3]

Pinostilbene PC3M
Prostate

(metastatic)
6.43 [4]

Pinostilbene DU145 Prostate 3.6 [4]

Pinostilbene LNCaP Prostate 22.42 [4]

Pinostilbene 22Rv1 Prostate 26.35 [4]

Pinostilbene MCF-7 Breast 29 [3]

Pinostilbene A549 Lung 42 [3]

Pinostilbene HepG2 Liver 33 [3]

Pinostilbene HCT116 Colon ~22.4 [5]

Pinostilbenoside HeLa Cervical

Efficacy in

reducing viability

noted, specific

IC50 not

provided.

[1]

The anticancer mechanisms are believed to involve the modulation of critical signaling

pathways that control cell survival, proliferation, and apoptosis. The aglycone, pinosylvin, has

been shown to block the activation of proteins in the PI3K/Akt/GSK-3β and FAK/c-Src/ERK

signaling pathways in colorectal cancer cells.[3]
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1. Seed Cancer Cells
in 96-well Plate

2. Incubate
(24h)

3. Treat with Serial Dilutions
of Pinostilbenoside

4. Incubate
(24-72h)

5. Add MTT Reagent
& Incubate (3-4h)

6. Add Solubilizing Agent
(e.g., DMSO)

7. Measure Absorbance
(570 nm)

8. Calculate % Viability
& Determine IC₅₀

Prepare Sample Dilutions
& DPPH Working Solution

Mix Sample with
DPPH Solution

Incubate in Dark
(30 min)

Measure Absorbance
at 517 nm

Calculate Scavenging
Activity (%) and IC₅₀
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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